![molecular formula C14H14N4O5S2 B2701368 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid CAS No. 314282-44-5](/img/structure/B2701368.png)
3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative .Scientific Research Applications
Antibacterial Activities
Research on related thiadiazole and acrylic acid derivatives has shown that these compounds exhibit strong antibacterial activities. For instance, studies have focused on the synthesis of furan compounds incorporating thiadiazole units, demonstrating significant antibacterial effectiveness against Staphylococcus aureus. This highlights the potential of 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid and its analogs in contributing to the development of new antibacterial agents (Hirao, Kato, & Hirota, 1971).
Polymer Science and Engineering
In the field of polymer science, modifications of polyvinyl alcohol/acrylic acid hydrogels through the incorporation of various amine compounds, including those related to thiadiazole, have shown improvements in swelling properties, thermal stability, and antibacterial activities. This application is particularly relevant in medical fields, where such hydrogels can be used in wound dressings and drug delivery systems (Aly & El-Mohdy, 2015).
Solar Cell Development
The modification of electron-acceptors in solar cells using thiadiazole derivatives has been explored to improve energy conversion efficiency and stability. Conjugating thiadiazole units to electron donors has shown to significantly influence the photovoltaic parameters, offering a pathway to more efficient solar energy harvesting technologies (Yang et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-12-16-17-14(24-12)18-25(22,23)10-5-3-9(4-6-10)15-11(19)7-8-13(20)21/h3-8H,2H2,1H3,(H,15,19)(H,17,18)(H,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGOYYSUTCRDJY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332985 | |
| Record name | (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid | |
CAS RN |
314282-44-5 | |
| Record name | (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



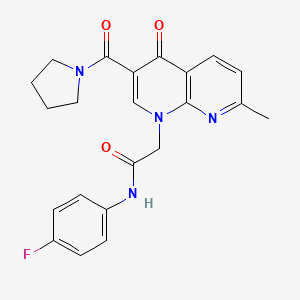
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
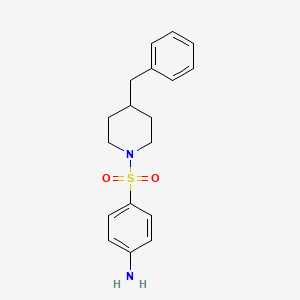
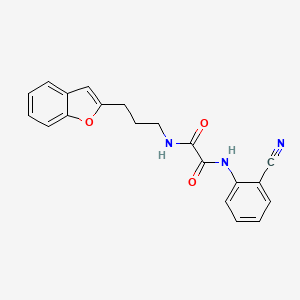

![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)
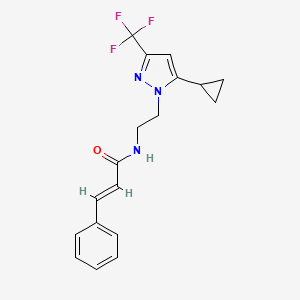


![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)
![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)
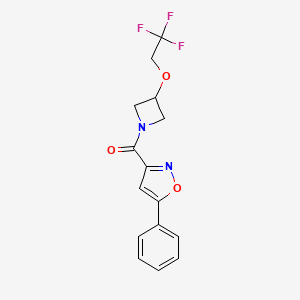
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)